molecular formula C16H16BrNO4S B2460930 (E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide CAS No. 691370-37-3

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide

Cat. No.: B2460930
CAS No.: 691370-37-3
M. Wt: 398.27
InChI Key: XLDHNIKGZWITSU-WOJGMQOQSA-N
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Description

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide is a synthetic organic compound characterized by the presence of a bromine atom, hydroxyl group, and methoxy group on a benzylidene moiety, linked to a phenylethanesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-phenylethanesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imine bond (C=N) can be reduced to an amine (C-N) using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of palladium catalysts.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-4,5-dimethyl-3-furonitrile
  • 4-[(E)-(3-Bromo-4-hydroxy-5-methoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazine

Uniqueness

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, can enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

(NE)-N-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-22-15-10-13(9-14(17)16(15)19)11-18-23(20,21)8-7-12-5-3-2-4-6-12/h2-6,9-11,19H,7-8H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDHNIKGZWITSU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NS(=O)(=O)CCC2=CC=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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